molecular formula C12H11FN2OS B2455525 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 105512-61-6

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2455525
CAS No.: 105512-61-6
M. Wt: 250.29
InChI Key: KUQOLSOSOOMRST-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a 1,3-thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure is substituted with a 4-fluorophenyl group at the 4-position of the thiazole ring and a propanamide functionality at the 2-position. Compounds based on the 4-(4-fluorophenyl)-1,3-thiazol-2-amine scaffold are of significant interest in pharmaceutical research . This specific structural motif is frequently explored in the synthesis of novel bioactive molecules. Thiazole derivatives demonstrate a wide spectrum of pharmacological properties and are investigated as potential scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . Furthermore, related thiazole-containing compounds have been identified as potent modulators of biological targets, such as the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . The structural features of this compound make it a valuable intermediate for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies. Applications & Research Value: This compound serves as a key synthetic intermediate or building block for the development of novel therapeutic agents. Its structure is amenable to further chemical modification, allowing researchers to explore chemical space around the thiazole core. It is intended for use in biological screening, target identification, and mechanistic studies in a controlled research environment. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOLSOSOOMRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-fluoroaniline with thioamide under specific conditions to form the thiazole ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the fluorophenyl group enhances its interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide, a compound with the CAS number 105512-61-6, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN2OS. The compound features a thiazole ring substituted with a fluorophenyl group and a propanamide moiety, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate several biological pathways:

  • Enzyme Inhibition : The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
  • Antifungal Activity : It has also shown efficacy against fungal species, including Candida albicans, indicating potential for use in treating fungal infections.

Antitumor Activity

This compound has been investigated for its anticancer properties. In vitro studies have revealed:

  • Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective concentrations for inhibiting cell growth.
Cell LineIC50 (µM)Reference
MCF-715.2
A43112.5
HT2910.8

Anti-inflammatory Activity

The compound has also been explored for anti-inflammatory effects. In vivo studies suggest that it may reduce inflammation markers in animal models of arthritis and other inflammatory diseases.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cells. Results indicated that the compound induced apoptosis through the activation of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway, highlighting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Evaluation : In a comparative study assessing various thiazole derivatives, this compound showed superior antibacterial activity compared to other thiazole compounds, suggesting that the fluorine substitution enhances its antimicrobial efficacy .

Q & A

Q. Basic Characterization

NMR Spectroscopy :

  • ¹H-NMR : Key peaks include δ 7.6–7.8 ppm (aromatic protons from 4-fluorophenyl), δ 3.4–3.6 ppm (CH₂ from propanamide), and δ 1.2–1.4 ppm (CH₃) .
  • ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazole carbons at 120–160 ppm .

IR Spectroscopy : Look for C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Advanced Techniques :

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (C₁₂H₁₀FN₂OS).
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .

How can researchers evaluate the biological activity of this compound in vitro?

Q. Basic Screening

Target Identification : Prioritize assays based on structural analogs (e.g., glucocorticoid receptor (GR) modulation due to 4-fluorophenyl and sulfonyl groups) .

Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., alkaline phosphatase activity) with IC₅₀ calculations .

Cell Viability Assays : Test antiproliferative effects via MTT assays in cancer cell lines .

Q. Advanced Considerations :

  • SAR Studies : Modify substituents (e.g., replace 4-fluorophenyl with 3,4-dichlorophenyl) to assess impact on binding affinity .
  • Molecular Docking : Use AutoDock Vina to predict interactions with GR’s ligand-binding domain .

What computational strategies are employed to predict the compound’s pharmacokinetic properties?

Q. Advanced Methodology

ADME Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Molecular Dynamics (MD) Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

QSAR Modeling : Build regression models correlating substituent electronic parameters (Hammett σ) with activity .

How can solubility and stability challenges be addressed during formulation for biological assays?

Q. Methodological Solutions

Solubility Enhancement :

  • Use co-solvents (DMSO:water mixtures) with ≤0.1% DMSO to avoid cytotoxicity .
  • Prepare cyclodextrin inclusion complexes for aqueous stability .

Stability Testing :

  • Conduct HPLC-UV stability studies under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
  • Monitor degradation products (e.g., free thiols via Ellman’s assay) .

What crystallographic techniques are used to resolve the compound’s 3D structure?

Q. Advanced Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) :

  • Grow crystals via vapor diffusion (e.g., ethanol/water).
  • Refine data using SHELXL (space group, R-factor < 5%) .

Electron Density Maps : Analyze intermolecular interactions (e.g., hydrogen bonds between propanamide NH and sulfonyl oxygen) .

How do researchers reconcile contradictory data in biological activity studies?

Q. Data Contradiction Analysis

Assay Variability : Control for batch-to-batch compound purity (HPLC) and cell passage number .

Orthogonal Validation : Confirm GR modulation via both luciferase reporter assays and competitive binding assays .

Meta-Analysis : Compare results with structurally similar compounds (e.g., bicalutamide derivatives) to identify trends .

What are the best practices for scaling up synthesis without compromising yield?

Q. Process Chemistry Guidelines

Batch vs. Flow Chemistry : Transition from batch to continuous flow for bromopropanoyl chloride reactions to improve safety and consistency .

Purification : Use recrystallization (methylethyl ketone/hexane) over column chromatography for large-scale purity .

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

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